![molecular formula C16H17ClN4O3 B2811952 Methyl 3-[4-[(5-chloropyrazin-2-yl)methylcarbamoylamino]phenyl]propanoate CAS No. 2128696-55-7](/img/structure/B2811952.png)
Methyl 3-[4-[(5-chloropyrazin-2-yl)methylcarbamoylamino]phenyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[4-[(5-chloropyrazin-2-yl)methylcarbamoylamino]phenyl]propanoate is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a member of the pyrazine family, which is known for its diverse biological activities.
Mechanism Of Action
The mechanism of action of methyl 3-[4-[(5-chloropyrazin-2-yl)methylcarbamoylamino]phenyl]propanoate is not fully understood. However, it is believed to act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. This inhibition may be reversible or irreversible, depending on the specific enzyme and compound involved.
Biochemical and Physiological Effects:
Methyl 3-[4-[(5-chloropyrazin-2-yl)methylcarbamoylamino]phenyl]propanoate has been shown to have several biochemical and physiological effects. It has been reported to increase the levels of neurotransmitters such as dopamine and serotonin in the brain. Additionally, it has been shown to have antioxidant and anti-inflammatory properties. These effects may contribute to its potential therapeutic applications.
Advantages And Limitations For Lab Experiments
One advantage of using methyl 3-[4-[(5-chloropyrazin-2-yl)methylcarbamoylamino]phenyl]propanoate in lab experiments is its potential therapeutic applications. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in the lab.
Future Directions
There are several future directions for research on methyl 3-[4-[(5-chloropyrazin-2-yl)methylcarbamoylamino]phenyl]propanoate. One direction is to further investigate its mechanism of action and optimize its use as an enzyme inhibitor. Another direction is to explore its potential therapeutic applications, particularly in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further research could be done to investigate its potential side effects and toxicity.
Synthesis Methods
Methyl 3-[4-[(5-chloropyrazin-2-yl)methylcarbamoylamino]phenyl]propanoate can be synthesized through a multi-step process. The first step involves the condensation of 5-chloro-2-hydrazinylpyrazine with 4-(bromomethyl)benzoic acid to form 4-[(5-chloropyrazin-2-yl)methyl]benzoic acid hydrazide. This intermediate is then reacted with methyl 3-bromopropanoate in the presence of a base to form the final product.
Scientific Research Applications
Methyl 3-[4-[(5-chloropyrazin-2-yl)methylcarbamoylamino]phenyl]propanoate has shown potential applications in medicinal chemistry. It has been reported to exhibit inhibitory activity against several enzymes, including butyrylcholinesterase, acetylcholinesterase, and monoamine oxidase. These enzymes are known to play a role in several diseases, including Alzheimer's disease and Parkinson's disease. Therefore, this compound may have therapeutic potential for these diseases.
properties
IUPAC Name |
methyl 3-[4-[(5-chloropyrazin-2-yl)methylcarbamoylamino]phenyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c1-24-15(22)7-4-11-2-5-12(6-3-11)21-16(23)20-9-13-8-19-14(17)10-18-13/h2-3,5-6,8,10H,4,7,9H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZYMWBNLTXRNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)NC(=O)NCC2=CN=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[4-[(5-chloropyrazin-2-yl)methylcarbamoylamino]phenyl]propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

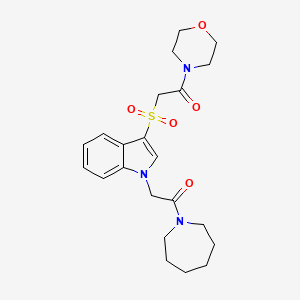
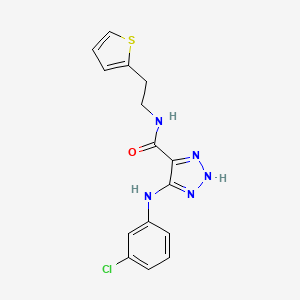

![ethyl 2-[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2811875.png)
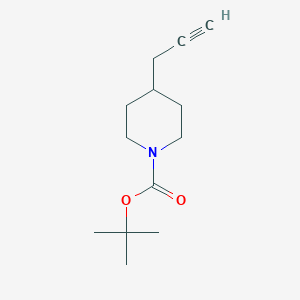
![9-(3-methoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2811877.png)

![Ethyl 3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2811880.png)
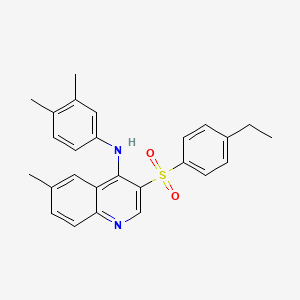
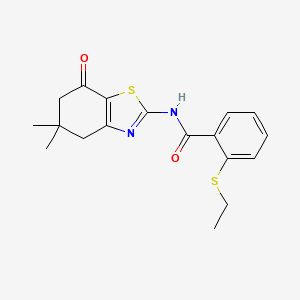


![13-(4-chlorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2811890.png)
